2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde
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Overview
Description
2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C7H3F5O2S. This compound is characterized by the presence of a pentafluorosulfanyl group (-SF5) attached to the benzene ring, which imparts unique physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde typically involves the introduction of the pentafluorosulfanyl group onto a pre-existing aromatic scaffold. One common method involves the reaction of 2-hydroxybenzaldehyde with pentafluorosulfur fluoride (SF5F) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products
Oxidation: 2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzoic acid.
Reduction: 2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential as a drug candidate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde is largely dependent on its interaction with molecular targets. The pentafluorosulfanyl group imparts strong electron-withdrawing properties, which can influence the reactivity of the compound. This group can interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-(pentafluoro-l6-sulfaneyl)benzaldehyde
- 3-Bromo-2-hydroxy-5-(pentafluoro-l6-sulfaneyl)benzaldehyde
- 2-Chloro-4-(pentafluoro-l6-sulfaneyl)aniline
Uniqueness
2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde is unique due to the position of the pentafluorosulfanyl group, which can significantly influence its reactivity and interaction with other molecules. The presence of both hydroxyl and aldehyde functional groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C7H5F5O2S |
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Molecular Weight |
248.17 g/mol |
IUPAC Name |
2-hydroxy-4-(pentafluoro-λ6-sulfanyl)benzaldehyde |
InChI |
InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-2-1-5(4-13)7(14)3-6/h1-4,14H |
InChI Key |
YIVRJLFZFFUWBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)O)C=O |
Origin of Product |
United States |
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